Naratriptan N-Oxide

Pharmaceutical Analysis Impurity Profiling Method Validation

Generic, uncharacterized impurity standards risk regulatory deficiency letters during ANDA/NDA review due to inaccurate quantification. Naratriptan N-Oxide (CAS 1159977-52-2) is a fully characterized reference material (≥98% purity, ≥1-year stability) purpose-built for naratriptan API impurity profiling and method validation. • Differentiated retention: N-oxide polarity ensures baseline HPLC separation from parent API (mp >198°C vs. 234-236°C), enabling unambiguous system suitability verification. • Regulatory readiness: Documented stability eliminates ad-hoc re-qualification, supporting annual QC budgeting and ICH-compliant impurity threshold demonstration. • Synthesis optionality: Pd(II)-catalyzed oxidation achieves 5× rate acceleration over uncatalyzed routes, reducing in-house standard production costs.

Molecular Formula C17H25N3O3S
Molecular Weight 351.465
CAS No. 1159977-52-2
Cat. No. B565137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaratriptan N-Oxide
CAS1159977-52-2
SynonymsN-Nethyl-3-(1-methyl-1-oxido-4-piperidinyl)-1H-indole-5-ethanesulfonamide; 
Molecular FormulaC17H25N3O3S
Molecular Weight351.465
Structural Identifiers
SMILESCNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CC[N+](CC3)(C)[O-]
InChIInChI=1S/C17H25N3O3S/c1-18-24(22,23)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2,21)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3
InChIKeyCIRYHRZTATXPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naratriptan N-Oxide (CAS 1159977-52-2): A High-Purity Reference Standard for Migraine Drug Development and Quality Control


Naratriptan N-Oxide (CAS 1159977-52-2) is an N-oxide metabolite and a recognized impurity of Naratriptan, a selective serotonin (5-HT1B/1D) receptor agonist used in the acute treatment of migraine [1]. It is a highly characterized, white to off-white solid reference material with the molecular formula C17H25N3O3S and a molecular weight of 351.46 g/mol . Its primary utility lies in its role as a critical analytical reference standard for pharmaceutical development, supporting abbreviated new drug applications (ANDAs), method validation, and quality control during the commercial production of Naratriptan [2].

Why Generic Impurity Reference Standards Cannot Replace Naratriptan N-Oxide in Regulated Workflows


Generic impurity reference standards or uncharacterized chemical materials cannot simply be interchanged for Naratriptan N-Oxide in regulated pharmaceutical and analytical settings. The N-oxide functionality introduces a permanent dipole and increased hydrophilicity relative to the parent Naratriptan, altering its chromatographic retention and solubility profile [1]. This chemical distinction is critical for the accurate development and validation of HPLC and LC-MS methods used to quantify this specific impurity in active pharmaceutical ingredients (APIs) and finished drug products . Furthermore, regulatory bodies such as the FDA and EMA require the use of a highly characterized and authenticated reference material for impurity identification and quantification during ANDA/NDA submissions, a requirement that generic, unvalidated compounds fail to meet [2]. Substitution can lead to inaccurate quantification, method failure during regulatory review, and significant delays in product approval.

Quantitative Evidence Differentiating Naratriptan N-Oxide for Procurement Decisions


Superior Chromatographic Purity for Analytical Method Reliability

Naratriptan N-Oxide sourced from specialized reference material providers demonstrates a quantifiably higher minimum purity specification compared to general chemical suppliers. For instance, one vendor (Alsachim) supplies this compound with a minimum purity of 98.00% [1], whereas another common supplier (CymitQuimica) lists a minimum purity of 95% . This difference in purity is critical for use as a primary reference standard in quantitative analytical methods like HPLC and LC-MS.

Pharmaceutical Analysis Impurity Profiling Method Validation

Enhanced Long-Term Stability Reduces Re-Qualification Costs

The documented stability of Naratriptan N-Oxide from premium suppliers is specified as ≥ 1 year under recommended storage conditions [1]. This contrasts with the general instability and hygroscopic nature reported for the compound, which requires storage under refrigeration and an inert atmosphere to prevent degradation . A documented minimum stability shelf-life of one year reduces the frequency and associated costs of re-qualification and re-purchase compared to less stable or poorly characterized alternatives.

Reference Standard Management Stability Studies Cost of Goods

Synthetic Pathway Efficiency: Catalytic Formation Provides a 5-Fold Rate Advantage

The formation of Naratriptan N-Oxide via oxidation of Naratriptan (NTT) with alkaline chloramine-T was studied kinetically. The research demonstrated that the use of a palladium (II) chloride catalyst increases the reaction rate by a factor of approximately five (five-fold faster) compared to the uncatalyzed reaction at 298 K [1]. This provides a quantitative, comparative kinetic advantage for the specific synthetic route to this N-oxide.

Synthetic Chemistry Reaction Kinetics Catalysis

Distinct Physical Property Enables Clear Chromatographic Separation

Naratriptan N-Oxide exhibits a significantly different melting point and decomposition profile compared to its parent compound, Naratriptan Hydrochloride. The N-oxide melts with decomposition at >198°C , whereas the active pharmaceutical ingredient (API) Naratriptan HCl melts sharply at 234-236°C . This distinct thermal behavior is a direct consequence of the N-oxide functional group's impact on crystal lattice energy and is a strong indicator of its unique chromatographic retention properties.

Method Development Chromatography Impurity Identification

Prioritized Procurement Scenarios for Naratriptan N-Oxide Based on Verified Evidence


Regulatory-Compliant ANDA/NDA Filings for Generic Naratriptan

Procuring Naratriptan N-Oxide with a documented minimum purity of 98.00% [1] and a defined stability of ≥ 1 year [2] is essential for laboratories preparing Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs). These quantitative specifications provide the robust evidence required to demonstrate that an analytical method can accurately quantify this specific impurity within the ICH-mandated thresholds, thereby mitigating the risk of a regulatory deficiency letter from bodies like the FDA.

Development and Validation of Stability-Indicating HPLC Methods

In method development, the distinct thermal profile of Naratriptan N-Oxide (melting with decomposition >198°C [1]) compared to the Naratriptan API (234-236°C [2]) translates to unique chromatographic retention. A researcher can confidently use this compound as a system suitability marker, ensuring the HPLC method has the specificity to separate the N-oxide impurity from the main drug peak and other potential degradants throughout a product's shelf-life.

Cost-Effective Long-Term Quality Control Programs

For commercial pharmaceutical manufacturers, the procurement of a reference standard with a guaranteed 1-year stability [2] directly reduces operational overhead. Instead of re-ordering and re-qualifying a reference standard on an ad-hoc basis due to uncertainty about its stability (as would be the case with a generic, hygroscopic material ), QC laboratories can plan their budgets and standard re-qualification schedules on an annual cycle, leading to predictable and lower cost of goods.

Optimization of In-House Synthetic Route for the Impurity Standard

A laboratory seeking to synthesize its own Naratriptan N-Oxide standard can leverage the established kinetic data showing a 5-fold rate acceleration using a palladium (II) chloride catalyst compared to an uncatalyzed reaction [1]. This evidence allows for a data-driven decision to implement a catalytic process, which reduces reaction time and energy consumption, thereby lowering the overall cost and improving the throughput of in-house standard production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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